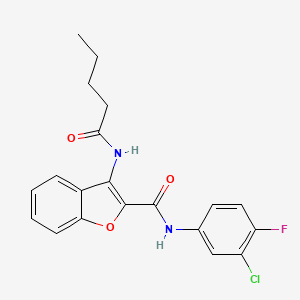

N-(3-chloro-4-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide, commonly known as CFTR corrector, is a small molecule compound used in scientific research to treat cystic fibrosis. This compound has shown promising results in correcting the malfunctioning of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the development of cystic fibrosis. The purpose of

Scientific Research Applications

Anticancer Activity

This compound has shown promising results in the field of oncology, particularly in the treatment of colorectal cancer. Studies have demonstrated its ability to induce apoptosis in cancer cells by causing cell cycle arrest at the G2 phase and activating the intrinsic apoptotic pathway. This is evidenced by the activation of caspase-9 and executioner caspases-3 and 7, leading to nuclear fragmentation and an increase in reactive oxygen species (ROS) .

Enzyme Inhibition

The compound’s mechanism of action includes the inhibition of certain enzymes, which is crucial for its antiproliferative effects. By inhibiting these enzymes, the compound can reduce the production of inflammatory mediators, which is beneficial not only for cancer therapy but also for treating inflammatory diseases.

Neuroprotective Effects

N-(3-chloro-4-fluorophenyl)-3-pentanamido-1-benzofuran-2-carboxamide has been found to modulate the activity of certain receptors in the brain. This modulation could potentially lead to neuroprotective effects, making it a candidate for research in neurodegenerative diseases.

Anti-Angiogenic Properties

The anti-angiogenic properties of this compound suggest its potential as a cancer therapy. By inhibiting the formation of new blood vessels, it can starve tumors of nutrients and oxygen, thereby inhibiting their growth and metastasis.

Low Toxicity for Lab Experiments

One of the advantages of this compound is its low toxicity, making it a safer option for use in laboratory experiments. Its relative ease of synthesis also makes it readily available for research purposes.

Therapeutic Agent Development

Due to its various biochemical and physiological effects, this compound is a significant point of interest for the development of new therapeutic agents. Its potential applications span across different fields of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-3-pentanamido-1-benzofuran-2-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase of the ErbB family, which is expressed on the cell surface of many normal cells and cancer cells .

Mode of Action

N-(3-chloro-4-fluorophenyl)-3-pentanamido-1-benzofuran-2-carboxamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The compound’s interaction with EGFR affects multiple signaling pathways involved in tumor growth and angiogenesis such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species .

Result of Action

The result of the compound’s action is the inhibition of cell growth and mitosis, leading to a reduction in tumor growth . This is achieved by interrupting the signaling in target cancer cells with mutated and overactive EGFR .

properties

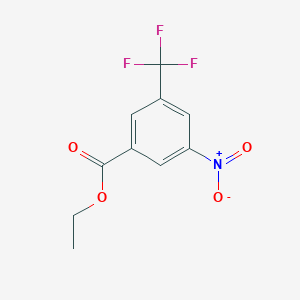

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O3/c1-2-3-8-17(25)24-18-13-6-4-5-7-16(13)27-19(18)20(26)23-12-9-10-15(22)14(21)11-12/h4-7,9-11H,2-3,8H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXQTZBXBBOTEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2872664.png)

![[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2872672.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid](/img/structure/B2872678.png)

![4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylbenzyl)butanamide](/img/structure/B2872679.png)

![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)

![4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2872682.png)